2-(5-ブロモピリジン-2-イル)マロン酸ジエチル

概要

説明

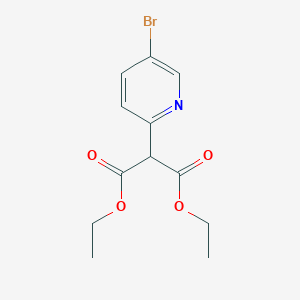

Diethyl 2-(5-bromopyridin-2-yl)malonate is a useful research compound. Its molecular formula is C12H14BrNO4 and its molecular weight is 316.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality Diethyl 2-(5-bromopyridin-2-yl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(5-bromopyridin-2-yl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

持続可能な接着剤システム

2-(5-ブロモピリジン-2-イル)マロン酸ジエチル: は、エネルギー効率が高く、高性能な持続可能な接着剤システムを構築する上で重要な成分であるメチレンマロン酸ポリマーの合成に使用されます . これらの接着剤は、溶媒の使用をなくし、迅速に重合するシステムを提供することで、木材製品の製造におけるエネルギー消費を最小限に抑え、より高速な製品製造を可能にするように設計されています .

シクロ縮合反応

この化合物は、6員環複素環を生成するための1,3-ジヌクレオフィルのシクロ縮合反応における試薬として機能します . これらの反応は、有機合成の分野において重要であり、マロン酸ジエチルは、多くの有機化合物における構造要素であるさまざまなマロニル複素環を生成するために使用されます .

結晶成長と特性評価

2-(5-ブロモピリジン-2-イル)マロン酸ジエチル: は、緩慢蒸発法を用いて成長したジエチル-2-(3-オキソイソ-1,3-ジヒドロベンゾフラン-1-イリデン)マロン酸 (D23DYM) などの単結晶の成長に役立ちます . これらの結晶は、その独自の構造的特性により、材料科学および工学において応用されています .

生物活性

Diethyl 2-(5-bromopyridin-2-yl)malonate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Diethyl 2-(5-bromopyridin-2-yl)malonate possesses the following characteristics:

- Molecular Formula : C₁₃H₁₄BrN₁O₄

- Molecular Weight : 328.16 g/mol

- Structural Features : The compound contains a bromine atom on the pyridine ring, which significantly influences its reactivity and biological interactions.

The biological activity of Diethyl 2-(5-bromopyridin-2-yl)malonate is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This mechanism is crucial for its potential therapeutic applications.

- Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways and leading to various pharmacological effects.

- Formation of Reactive Intermediates : The presence of the bromine substituent allows for the formation of reactive intermediates that can further interact with biological molecules, potentially leading to antimicrobial or anticancer activities .

Biological Activities

Research indicates that Diethyl 2-(5-bromopyridin-2-yl)malonate exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against a range of pathogens, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : There is emerging evidence that derivatives of this compound may exhibit anticancer properties, likely through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by researchers at [source] investigated the effects of Diethyl 2-(5-bromopyridin-2-yl)malonate on cancer cell lines. The results demonstrated that treatment with the compound led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its mechanism of action in cancer therapy.

特性

IUPAC Name |

diethyl 2-(5-bromopyridin-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4/c1-3-17-11(15)10(12(16)18-4-2)9-6-5-8(13)7-14-9/h5-7,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFGLOQJGFTCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。